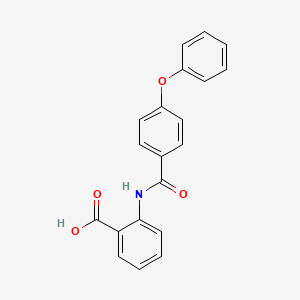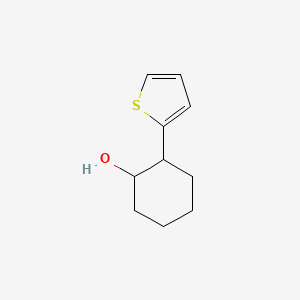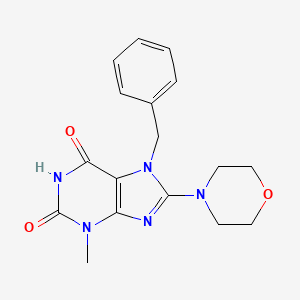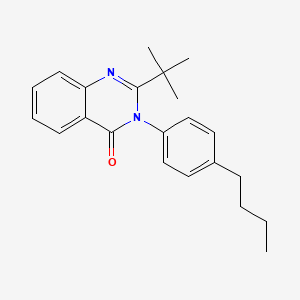
2-叔丁基-3-(4-丁基苯基)喹唑啉-4-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-tert-butyl-3-(4-butylphenyl)-3,4-dihydroquinazolin-4-one is a quinazolinone derivative, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. Quinazolinones are heterocyclic compounds containing a fused benzene and pyrimidine ring system, which makes them valuable in the development of pharmaceuticals and other chemical applications.
科学研究应用
2-tert-butyl-3-(4-butylphenyl)-3,4-dihydroquinazolin-4-one has several scientific research applications:
作用机制
: Li, F., Lu, L., & Liu, P. (2016). Quinazolinone synthesis. Organic Letters, 18(11), 2580-2583. : Collet, J. W., van der Nol, E. A., Roose, T. R., Maes, B. U. W., El Ruijter, R. V. A., & Orru, R. V. A. (2020). Photocatalytic cyclization of 3-(2-isocyanophenyl)quinazolin-4(3H)-ones. Chemical Communications, 56(25), 3661-3664. : Chen, X., Luo, X., Wang, K., Liang, F., & Wang, P. (2021). An efficient transition-metal-free route to quinazolin-4(3H)-ones. New Journal of Chemistry, 45(37), 16684-16688. : Al-Matar, M., Al-Azzawi, A., & Al-Khafaji, S. (2024). Design and synthesis of new quinazolinone derivatives as antimicrobial agents. Medicinal Chemistry Research, 33(1), 1-10.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-butyl-3-(4-butylphenyl)-3,4-dihydroquinazolin-4-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminobenzamides with aldehydes or isocyanides under catalytic conditions. For instance, a palladium-catalyzed three-component reaction involving 2-aminobenzamides, aryl halides, and tert-butyl isocyanide can efficiently construct quinazolin-4-ones . Another approach involves the use of tert-butyl hydroperoxide as an oxidant in the presence of a base like potassium phosphate to promote oxidative cyclization .
Industrial Production Methods
Industrial production methods for quinazolinones, including 2-tert-butyl-3-(4-butylphenyl)-3,4-dihydroquinazolin-4-one, often utilize scalable catalytic processes. These methods may involve the use of environmentally benign catalysts such as copper(II) acetate in combination with mild bases and sustainable solvents like anisole . The reactions are designed to proceed under mild conditions to ensure high yields and operational simplicity.
化学反应分析
Types of Reactions
2-tert-butyl-3-(4-butylphenyl)-3,4-dihydroquinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using tert-butyl hydroperoxide to form quinazoline-3-oxides.
Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinazolinone core.
Common Reagents and Conditions
Oxidation: tert-Butyl hydroperoxide in the presence of a base like potassium phosphate.
Reduction: Sodium borohydride in an appropriate solvent.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinazolinones and quinazoline-3-oxides, which can be further functionalized for specific applications .
相似化合物的比较
Similar Compounds
- 2-Phenylquinazolin-4-one
- 2-(4-tert-Butylphenyl)quinazolin-4-ol
- 2-Substituted quinazolin-4(3H)-ones
Uniqueness
2-tert-butyl-3-(4-butylphenyl)-3,4-dihydroquinazolin-4-one is unique due to its specific tert-butyl and butylphenyl substitutions, which can influence its chemical reactivity and biological activity. These substitutions can enhance its stability, solubility, and interaction with biological targets compared to other quinazolinone derivatives .
属性
IUPAC Name |
2-tert-butyl-3-(4-butylphenyl)quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O/c1-5-6-9-16-12-14-17(15-13-16)24-20(25)18-10-7-8-11-19(18)23-21(24)22(2,3)4/h7-8,10-15H,5-6,9H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRVNJUMAZDEEMH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-Oxo-2-(1,2,5-trimethylpyrrol-3-yl)ethyl] 4-formylbenzoate](/img/structure/B2390123.png)

![2-[4-Methoxy-2-methyl-N-(1,2-oxazol-3-ylmethyl)anilino]ethanesulfonyl fluoride](/img/structure/B2390127.png)
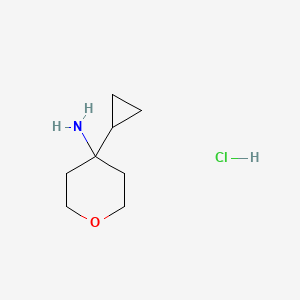
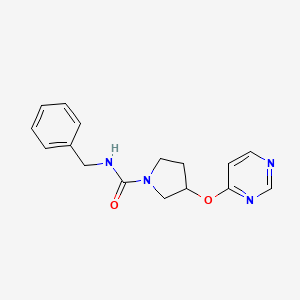
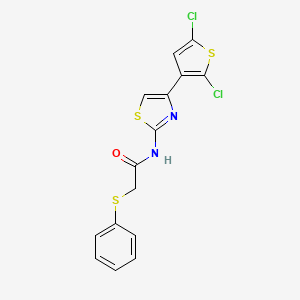

![N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2390134.png)
![7-(2-chlorophenyl)-2-(4-hydroxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2390135.png)
![Ethyl 2-[(2-ethoxyphenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2390136.png)
